molecular formula C20H22N4O2 B5555097 N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide

Cat. No.: B5555097
M. Wt: 350.4 g/mol
InChI Key: QDXIUTPUJOXZGN-KGENOOAVSA-N
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Description

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylamino group, a benzamide moiety, and a pyrrolidinone ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide typically involves the condensation of 4-(dimethylamino)benzaldehyde with 3-(2-oxopyrrolidin-1-yl)benzamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures . The reaction yields the desired compound through the formation of a Schiff base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required standards.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with molecular targets through various pathways. The compound’s dimethylamino group can participate in electron-donating interactions, while the benzamide moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide is unique due to its combination of a dimethylamino group, a benzamide moiety, and a pyrrolidinone ring. This unique structure imparts specific chemical and physical properties, making it suitable for diverse applications in scientific research and industry.

Properties

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-23(2)17-10-8-15(9-11-17)14-21-22-20(26)16-5-3-6-18(13-16)24-12-4-7-19(24)25/h3,5-6,8-11,13-14H,4,7,12H2,1-2H3,(H,22,26)/b21-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDXIUTPUJOXZGN-KGENOOAVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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